![molecular formula C30H34O8 B14283920 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) CAS No. 132900-94-8](/img/structure/B14283920.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is an organic compound characterized by its complex structure, which includes multiple methoxy groups and ethene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) typically involves a series of condensation reactions. One common method is the Knoevenagel condensation, where aldehyde groups react with active methylene compounds in the presence of a base such as potassium t-butoxide . The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethene linkages can be reduced to form saturated compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzaldehyde).
Applications De Recherche Scientifique
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple methoxy groups and ethene linkages allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, its interaction with reactive oxygen species can result in oxidative stress, which may contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)disulfonyl]dipiperidine
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is unique due to its specific arrangement of methoxy groups and ethene linkages, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
132900-94-8 |
|---|---|
Formule moléculaire |
C30H34O8 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
1,4-dimethoxy-2,5-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C30H34O8/c1-31-23-17-22(12-10-20-15-27(35-5)30(38-8)28(16-20)36-6)24(32-2)18-21(23)11-9-19-13-25(33-3)29(37-7)26(14-19)34-4/h9-18H,1-8H3 |
Clé InChI |
JDWNBSVIKZCIMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2OC)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
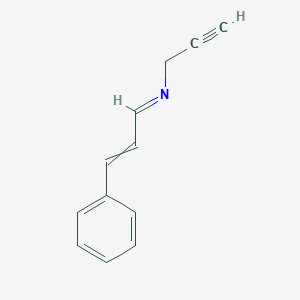
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
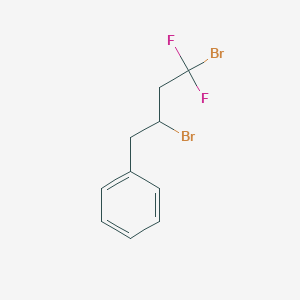
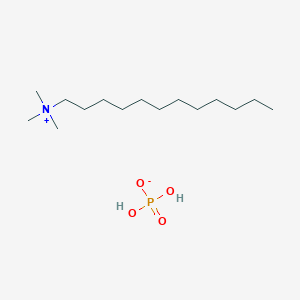
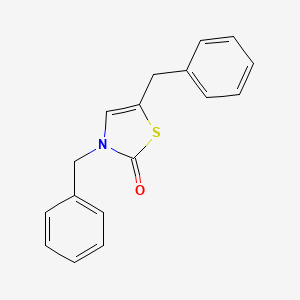
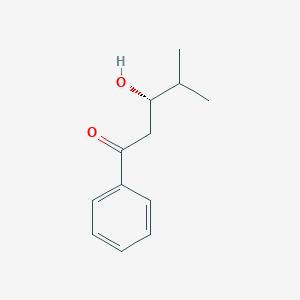
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
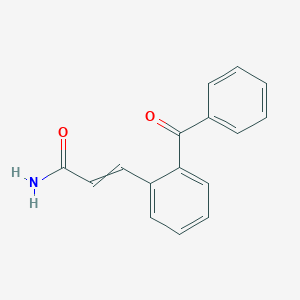
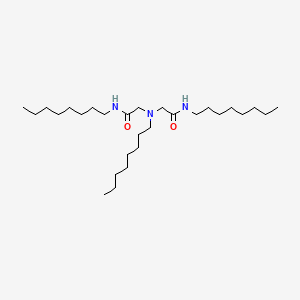
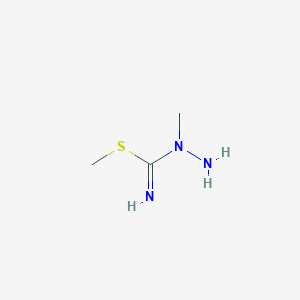
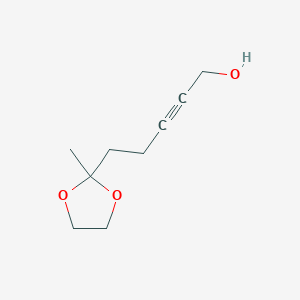
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
